An In-depth Technical Guide to 4-Phenylbutanamide: Chemical Properties and Structure
An In-depth Technical Guide to 4-Phenylbutanamide: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 4-Phenylbutanamide. While the biological activity of the core compound is not extensively documented, this guide also explores the therapeutic relevance of its derivatives, offering insights for drug discovery and development.
Chemical Properties and Structure
4-Phenylbutanamide is a chemical compound with a molecular structure that combines a hydrophobic phenyl group with a polar primary amide functionality, connected by a flexible four-carbon chain. This amphipathic nature makes it an interesting scaffold for chemical synthesis.
Structure:
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IUPAC Name: 4-phenylbutanamide
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Molecular Formula: C₁₀H₁₃NO[1]
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SMILES: C1=CC=C(C=C1)CCCC(=O)N
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InChI Key: LEPWUMPXISBPIB-UHFFFAOYSA-N[1]
The structure consists of a benzene (B151609) ring linked to a butanamide chain at the fourth carbon position.
Physicochemical Properties:
Quantitative experimental data for several physical properties of 4-Phenylbutanamide, such as its melting point, boiling point, and density, are not consistently reported in publicly available literature. The compound is generally described as a crystalline solid at room temperature. It exhibits limited solubility in water but is moderately soluble in organic solvents like ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO).[2]
| Property | Value | Reference |
| Molecular Weight | 163.22 g/mol | [1] |
| Exact Mass | 163.099714038 Da | [1] |
| Topological Polar Surface Area | 43.1 Ų | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Density | Data not available |
Experimental Protocols: Synthesis of 4-Phenylbutanamide
4-Phenylbutanamide can be synthesized through the amidation of its corresponding carboxylic acid, 4-phenylbutanoic acid. A common and effective method involves a two-step process: the conversion of the carboxylic acid to an acyl chloride, followed by reaction with ammonia (B1221849).
Protocol: Synthesis from 4-Phenylbutanoic Acid
This protocol details a standard laboratory procedure for the synthesis of 4-Phenylbutanamide.
Materials:
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4-Phenylbutanoic acid
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Thionyl chloride (SOCl₂)
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Anhydrous dichloromethane (B109758) (DCM)
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Aqueous ammonia (NH₄OH)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (B86663) (MgSO₄)
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DCM for extraction
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Hexanes
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Ethyl acetate
Procedure:
Step 1: Formation of 4-Phenylbutanoyl Chloride
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-phenylbutanoic acid (1 equivalent) in anhydrous dichloromethane.
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Slowly add thionyl chloride (1.2 equivalents) to the solution at room temperature.
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Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid.
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After the reaction is complete, allow the mixture to cool to room temperature.
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Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-phenylbutanoyl chloride is typically used in the next step without further purification.
Step 2: Amidation to form 4-Phenylbutanamide
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Dissolve the crude 4-phenylbutanoyl chloride in anhydrous dichloromethane in a new flask and cool the solution to 0 °C in an ice bath.
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Slowly add an excess of concentrated aqueous ammonia (e.g., 3 equivalents) to the cooled solution with vigorous stirring. The amide product will precipitate as a white solid.
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Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
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Quench the reaction by adding water.
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Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
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Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-phenylbutanamide.
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The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford the pure amide.
Spectroscopic Data
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Phenyl H | ~7.20-7.35 | Multiplet | 5H |
| -CH₂-Ph | ~2.65 | Triplet | 2H |
| -CH₂-C=O | ~2.25 | Triplet | 2H |
| -CH₂- (central) | ~1.95 | Quintet | 2H |
| -NH₂ | ~5.5-6.5 | Broad Singlet | 2H |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Chemical Shift (δ, ppm) |
| C=O | ~175 |
| Phenyl C (quaternary) | ~141 |
| Phenyl CH | ~128.5 (para), ~128.4 (ortho), ~126 (meta) |
| -CH₂-Ph | ~35 |
| -CH₂-C=O | ~36 |
| -CH₂- (central) | ~27 |
Expected Characteristic IR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| N-H Stretch (Amide) | 3350-3180 | Strong, broad (two bands for primary amide) |
| C-H Stretch (Aromatic) | 3100-3000 | Medium |
| C-H Stretch (Aliphatic) | 3000-2850 | Medium |
| C=O Stretch (Amide I) | ~1660 | Strong, sharp |
| N-H Bend (Amide II) | ~1640 | Medium |
| C-C Stretch (Aromatic) | 1600-1450 | Medium to weak |
Biological Activity and Signaling Pathways of Derivatives
There is limited information regarding the specific biological activities or signaling pathway interactions of 4-Phenylbutanamide. However, its derivatives have been investigated for their therapeutic potential, highlighting the value of the 4-phenylbutanamide scaffold in drug development.
For instance, certain derivatives of 4-amino-N-(4-(benzo[d]oxazol-2-ylamino)phenyl)butanamide have demonstrated anti-inflammatory properties. Their mechanism of action is believed to involve the inhibition of the pro-inflammatory signaling cascade induced by lipopolysaccharide (LPS).
LPS-TLR4 Signaling Pathway:
LPS, a major component of the outer membrane of Gram-negative bacteria, is recognized by Toll-like receptor 4 (TLR4) on the surface of immune cells such as macrophages. This recognition initiates a downstream signaling cascade that results in the activation of the transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and promotes the expression of genes encoding pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6). The aforementioned butanamide derivatives are thought to interfere with this pathway, thereby reducing the inflammatory response.
This demonstrates the potential of the 4-phenylbutanamide core structure as a starting point for the design and synthesis of novel therapeutic agents. Further research into this and other derivatives could uncover new biological activities and mechanisms of action.
